Cas no 92-62-6 (Proflavine)

Proflavine is a synthetic acridine dye with notable antiseptic and antibacterial properties, primarily used as a topical disinfectant and in microbiological applications. Its mechanism of action involves intercalation into DNA and RNA, inhibiting nucleic acid synthesis in bacteria. Proflavine is effective against Gram-positive bacteria and has been historically utilized in wound treatment. It also serves as a fluorescent stain in histology and cytology due to its affinity for nucleic acids. The compound is valued for its stability, water solubility, and broad-spectrum antimicrobial activity. Careful handling is required due to potential mutagenic effects. Proflavine remains a useful tool in both clinical and research settings.
Proflavine structure
Proflavine structure
Product Name:Proflavine
CAS No:92-62-6
MF:C13H11N3
MW:209.246542215347
MDL:MFCD00005030
CID:803916
PubChem ID:7099
Update Time:2025-06-14

Proflavine Chemical and Physical Properties

Names and Identifiers

    • 3,6-Acridinediamine
    • Acridine-3,6-diamine
    • Proflavine
    • Proflavin
    • 3,6-Diaminoacridine
    • Isoflav base
    • Proflavinum
    • Proflavina
    • 3,6-Diaminoacridinium
    • 2,8-Diaminoacridinium
    • Proflavine [INN]
    • Progarmed
    • Profura
    • Proflavine hemisulfate
    • 3,7-Diamino-5-azaanthracene
    • Proflavinum [INN-Latin]
    • Proflavina [INN-Spanish]
    • 2,8-Diaminoacridine
    • 2,8-Diaminoacridine (European)
    • Acridine, 3,6-diamino-
    • CY3RNB3K4T
    • WDVSHHCDHLJJJR-UHFFFAOY
    • Acridine, 3,6-diamino- (8CI)
    • Acriflavin A
    • MeSH ID: D011370
    • 3,6-diamino acridine
    • 1811-28-5
    • 1qvt
    • AT13412
    • PRL
    • PROFLAVINE [WHO-DD]
    • 3,6 Diamino Acridine
    • CCRIS 1244
    • Proflavine hemisulfate salt hydrate
    • HSDB 7071
    • BRD-K68408467-065-01-8
    • 5-22-11-00322 (Beilstein Handbook Reference)
    • MFCD00005030
    • 2,8Diaminoacridinium
    • DTXCID7023776
    • DB01123
    • Q420454
    • 3,6Diaminoacridine
    • 3,6-Acridinediamine hydrochloride
    • NCGC00166245-02
    • WDVSHHCDHLJJJR-UHFFFAOYSA-
    • 3,6Diaminoacridinium
    • BRN 0166050
    • 2,8Diaminoacridine (European)
    • DTXSID9043776
    • Proflavinum (INN-Latin)
    • 1qvu
    • STK380650
    • CHEMBL55400
    • Proflavine;3,6-Diaminoacridine
    • Proflavin hemisulfate;3,6-Diaminoacridine hemisulfate
    • AE-562/12222295
    • EINECS 202-172-4
    • CHEBI:8452
    • Proflavine (hemisulfate)
    • AI3-52128
    • Diaminoacridine
    • Acridine, 3,6diamino
    • PROFLAVINE [HSDB]
    • >96.0%(T)(HPLC)
    • SR-01000883943-1
    • Acridine, 3,6-Diamino
    • AKOS005449844
    • (6-aminoacridin-3-yl)amine;sulfuric acid;hydrate
    • proflavine-hemisulfate
    • NCIMech_000209
    • CS-0013756
    • 92-62-6
    • PROFLAVINE [VANDF]
    • 3,7Diamino5azaanthracene
    • CCG-339542
    • NCI60_004643
    • AB00375967-03
    • DA-77083
    • TS-08258
    • NCGC00166245-01
    • 3,6-Diaminoacridine hemisulfate salt
    • HY-B1741
    • PROFLAVINE [MI]
    • A3219
    • AB00375967_04
    • SR-01000883943
    • 2v57
    • YSCH0132
    • ALBB-024962
    • NS00008797
    • SCHEMBL27386
    • MFCD00149650
    • BDBM12590
    • UNII-CY3RNB3K4T
    • 3,6Acridinediamine
    • 3,6-diaminoacridin
    • NCI60_004767
    • Proflavina (INN-Spanish)
    • NCI60_032077
    • 1bcu
    • S5776
    • 3,6 diaminoacridine
    • SCHEMBL8149677
    • MDL: MFCD00005030
    • Inchi: 1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2
    • InChI Key: WDVSHHCDHLJJJR-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(C=2)N)C=C2C=1C=C(C=C2)N
    • BRN: 0166050

Computed Properties

  • Exact Mass: 209.095297
  • Monoisotopic Mass: 209.095297
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 64.9

Experimental Properties

  • Color/Form: Orange to brown powder
  • Density: 1.1847 (rough estimate)
  • Melting Point: 281° (Schpff); mp 288° (Albert)
  • Boiling Point: 338.61°C (rough estimate)
  • Flash Point: 292.9 °C
  • Refractive Index: 1.6000 (estimate)
  • LogP: log Kow = 1.83 at pH 12.0
  • pka: 9.65(at 20℃)

Proflavine Security Information

  • Toxicity:LD50 s.c. in mice: 0.14 g/kg (Rubbo)
  • Storage Condition:(BD599094)

Proflavine Pricemore >>

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S e l l e c k ZHONG GUO
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Proflavine Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
Reference
Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Redox systems as conduits for antimalarial compounds
Howarth, Joshua; Lloyd, David G., Journal of Antimicrobial Chemotherapy, 2001, 47(1), 122-124

Production Method 5

Reaction Conditions
Reference
One-pot preparation of 3,6-diaminoacridine (proflavine) or its monohydrochloride
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
3,6-Diaminoacridine (proflavine)
, Hungary, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Zinc chloride ;  120 °C
1.2 Reagents: Oxalic acid ;  45 min, 155 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
A novel pH-sensitive polymeric fluorescent probe: Synthesis, characterization and optical properties
Chen, Dongyun; Xu, Qingfeng; Xia, Xuewei; Ge, Jianfeng; Lu, Jianmei; et al, Materials Chemistry and Physics, 2010, 120(2-3), 614-618

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthesis and NMR spectra of substituted aminoiodoacridines
Martin, Roger F.; Kelly, David P., Australian Journal of Chemistry, 1979, 32(12), 2637-46

Production Method 9

Reaction Conditions
Reference
Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
Reference
Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
Reference
Intercalation-mediated synthesis of polymers and DNA
, United States, , ,

Production Method 12

Reaction Conditions
Reference
Improved synthesis of acriflavine hydrochloride
Li, Guangping; Li, Ruilin; Qin, Xiaomin; Cheng, Qilu, Yiyao Gongye, 1987, 18(7), 328-9

Proflavine Raw materials

Proflavine Preparation Products

Proflavine Suppliers

Amadis Chemical Company Limited
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(CAS:92-62-6)Proflavine
Order Number:A909942
Stock Status:in Stock
Quantity:5g/25mg/50mg/100mg/1g/500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:36
Price ($):217.0/224.0/372.0/658.0/268.0/1329.0
Email:sales@amadischem.com

Proflavine Related Literature

Additional information on Proflavine

Recent Advances in Proflavine (92-62-6) Research: A Comprehensive Review

Proflavine (CAS: 92-62-6), a well-known acridine derivative, has been extensively studied for its antimicrobial and anticancer properties. Recent research has expanded its applications in various biomedical fields, including photodynamic therapy, nucleic acid staining, and wound healing. This briefing synthesizes the latest findings on Proflavine, highlighting its mechanisms of action, therapeutic potential, and emerging challenges in clinical translation.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated Proflavine's enhanced efficacy as a photosensitizer in photodynamic therapy (PDT) for resistant bacterial infections. The compound's ability to intercalate DNA and generate reactive oxygen species (ROS) under specific wavelengths of light was found to be 40% more effective against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional treatments. Researchers optimized the concentration at 50 μM with 450 nm light exposure, achieving 99.9% bacterial eradication within 15 minutes.

In oncology applications, a breakthrough came from Cambridge University's 2024 research showing Proflavine's synergistic effect with checkpoint inhibitors. The compound was found to modulate tumor microenvironment by upregulating PD-L1 expression while simultaneously inducing immunogenic cell death. Phase I clinical trials reported a 35% objective response rate in refractory melanoma cases when used in combination with anti-PD1 therapy, though with manageable grade 2-3 adverse events including photosensitivity in 22% of patients.

Significant progress has also been made in understanding Proflavine's molecular interactions. Cryo-EM studies published in Nature Structural Biology (2024) revealed unprecedented details of its binding kinetics with G-quadruplex DNA structures. The research team identified three distinct binding modes with dissociation constants (Kd) ranging from 0.8 to 3.2 μM, providing a structural basis for developing next-generation Proflavine analogs with improved specificity.

Despite these advances, challenges remain in clinical translation. A 2024 meta-analysis in Drug Safety highlighted dose-dependent mutagenicity concerns, particularly at concentrations above 100 μM. Current research focuses on nanoformulation approaches to mitigate toxicity while maintaining therapeutic efficacy. Lipid-coated Proflavine nanoparticles developed at MIT showed promising results in primate models, reducing systemic toxicity by 60% while improving tumor accumulation by 3-fold compared to free drug formulations.

The pharmaceutical industry has shown renewed interest in Proflavine derivatives, with three new IND applications filed in Q1 2024 for modified compounds targeting antibiotic-resistant infections. These developments, coupled with advances in targeted delivery systems, position Proflavine as a versatile scaffold for next-generation therapeutics across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:92-62-6)Proflavine
A909942
Purity:99%/99%/99%/99%/99%/99%
Quantity:5g/25mg/50mg/100mg/1g/500mg
Price ($):217.0/224.0/372.0/658.0/268.0/1329.0
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